2-[2-(Bromomethyl)phenyl]ethanol
Description
Properties
CAS No. |
122444-35-3 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11BrO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2 |
InChI Key |
JKJGTOVWPXJAIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCO)CBr |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CBr |
Synonyms |
Benzeneethanol, 2-(bromomethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(2-Bromophenyl)ethanol
- Structure : Lacks the bromomethyl group; bromine is directly attached to the phenyl ring (C₈H₉BrO).
- Synthesis : Prepared via NaBH₄ reduction of 2-bromobenzoic acid in THF with BF₃·Et₂O catalysis (70% yield) .
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
- Structure: Features a dichloroaniline substituent instead of bromomethyl (C₁₄H₁₃Cl₂NO).
- Crystallography : Exhibits planar phenyl rings and intramolecular N–H···Cl/O hydrogen bonds, enhancing stability .
- Applications : Used in anti-inflammatory and analgesic drug precursors, leveraging hydrogen-bonding networks for molecular recognition .
2-(Bromomethyl)benzonitrile
Functional Analogues
2-(2-Bromoethoxy)ethanol
- Structure : A bromoether chain (C₄H₉BrO₂).
- Synthesis : Prepared via PBr₃ treatment of diethylene glycol derivatives .
- Applications : Key intermediate in polymer chemistry, particularly for hydrophilic block copolymers .
Acridizinium Salts from [2-(Bromomethyl)phenyl]carbonyl Compounds
Comparative Analysis
Physicochemical Properties
Preparation Methods
Sodium Borohydride Reduction of Isocoumarin Derivatives
A widely adopted route involves the reduction of 3-substituted isocoumarins to intermediate diols, followed by bromination. In this method:
-
Reduction Step : 3-substituted isocoumarins (e.g., 1a-h ) are treated with excess sodium borohydride (4–6 eq.) in methanol under reflux (50°C, 4–24 hours). This reduces the lactone ring to yield 2-(hydroxymethyl)phenylethanol derivatives (e.g., 2a-h ) with yields of 80–95%.
-
Bromination Step : The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This step typically achieves >90% conversion, though purification via silica gel chromatography (hexane:ethyl acetate, 4:1) may reduce isolated yields to 70–85%.
Critical Parameters :
-
Solvent Choice : Methanol ensures solubility of NaBH₄, while THF facilitates PBr₃ reactivity.
-
Temperature Control : Exothermic bromination requires careful cooling to avoid side reactions.
Direct Bromination of 2-(Hydroxymethyl)phenylethanol
Hydrobromic Acid (HBr) Mediated Substitution
2-(Hydroxymethyl)phenylethanol undergoes bromination via HBr in acetic acid (48% w/w, 2 eq.) at 80°C for 6 hours. The reaction proceeds through an SN2 mechanism, yielding 2-[2-(bromomethyl)phenyl]ethanol with 65–75% isolated yield after column chromatography.
Advantages :
-
Avoids moisture-sensitive reagents like PBr₃.
-
Compatible with acid-stable substrates.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Key Advantages |
|---|---|---|---|---|
| NaBH₄ Reduction + PBr₃ Bromination | 3-Substituted isocoumarins | NaBH₄, PBr₃ | 70–85% | High regioselectivity; scalable |
| HBr Substitution | 2-(Hydroxymethyl)phenylethanol | HBr (48% in AcOH) | 65–75% | Mild conditions; avoids moisture sensitivity |
| Ru/C Catalytic Hydrogenation | Brominated β–O–4 ethers | Ru/C-KOH-2, ethanol | ~50%* | Green chemistry approach; high conversion |
*Theoretical yield based on analogous systems.
Mechanistic Insights and Side Reactions
Competing Ester Formation in HBr-Mediated Bromination
In HBr/acetic acid systems, the ethanol moiety may undergo partial esterification to form 2-[2-(bromomethyl)phenyl]ethyl acetate. This side product is mitigated by:
Over-Reduction in NaBH₄ Systems
Excess NaBH₄ may reduce aromatic rings or ester functionalities in complex substrates. Controlled addition (4 eq. maximum) and low temperatures (0–10°C) prevent this.
Scalability and Industrial Considerations
-
PBr₃-Based Routes : Limited by PBr₃’s hygroscopicity and corrosivity, requiring anhydrous conditions and specialized equipment.
-
Catalytic Hydrogenation : Ru/C-KOH-2 catalysts offer reusable, high-activity systems but require high-pressure reactors.
-
Cost Analysis : HBr/acetic acid is the most economical method ($12–15/kg product), whereas Ru/C systems cost >$50/kg due to catalyst expenses .
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(Bromomethyl)phenyl]ethanol, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves bromination of a methyl group on a phenyl ring. For example, brominating 2-(2-methylphenyl)ethanol using reagents like under radical initiation (e.g., AIBN) or photochemical conditions . Efficiency depends on solvent polarity (e.g., CCl₄ for radical stability), temperature (60–80°C), and stoichiometric control to minimize over-bromination. Side reactions, such as oxidation of the ethanol moiety, can be mitigated by using protecting groups (e.g., silylation) during bromination .
Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include a triplet for the ethanol –CH₂OH group (~3.6–3.8 ppm) and a singlet for the bromomethyl (–CH₂Br) protons (~4.3–4.5 ppm). Aromatic protons (ortho to bromomethyl) show deshielding (~7.2–7.5 ppm) .
- ¹³C NMR : The bromomethyl carbon appears at ~30–35 ppm, while the ethanol carbons resonate at ~60–65 ppm (CH₂OH) and ~70 ppm (C-OH) .
- MS : High-resolution MS (HRMS) confirms the molecular ion peak (, expected m/z ≈ 228.0–230.0 [M+H]⁺). Fragmentation patterns include loss of H₂O (–18 Da) and Br–CH₂ (–93 Da) .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the bromination of 2-(2-Methylphenyl)ethanol to synthesize this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the –OH group with tert-butyldimethylsilyl (TBDMS) chloride to prevent oxidation or elimination during bromination. Deprotection with TBAF restores the ethanol moiety .
- Radical Inhibitors : Add hydroquinone to suppress polymerization side reactions.
- Selective Solvents : Use non-polar solvents (e.g., CCl₄) to favor radical bromination over ionic pathways .
Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution compared to chloromethyl or iodomethyl analogs?
- Methodological Answer : The bromomethyl group exhibits moderate leaving-group ability (Br⁻ is a better leaving group than Cl⁻ but poorer than I⁻). In SN2 reactions, it reacts faster than chloromethyl analogs but requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity. Computational studies (DFT) show lower activation energy for Br–CH₂ substitution compared to Cl–CH₂, aligning with experimental kinetic data .
Q. What methodological considerations are critical for incorporating this compound into multicomponent reactions for heterocyclic synthesis?
- Methodological Answer :
- Reactivity with Amines : The bromomethyl group reacts with primary amines (e.g., benzylamine) in Ullmann-type couplings to form benzodiazepine precursors. Optimize using CuI catalysts and microwave-assisted heating (120°C, 30 min) .
- Cycloaddition Reactions : Use Pd-catalyzed Heck coupling with alkenes to construct fused rings. For example, coupling with acrylates generates indole derivatives (yield ~65% with Pd(PPh₃)₄) .
- Solvent Effects : Dioxane or THF enhances solubility of intermediates, while excess ethanol may quench reactive metal catalysts .
Notes
- Advanced questions emphasize mechanistic and optimization challenges, aligning with the compound’s role in drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
